REACTION_CXSMILES
|
[S:1]([Cl:4])(Cl)=[O:2].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1.Cl.N([O-])=[O:15].[Na+]>O.[Cu]Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([S:1]([Cl:4])(=[O:2])=[O:15])=[CH:11][N:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
24.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper (I) chloride
|
Quantity
|
87 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution of SO2 was prepared
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until all solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to −5° C
|
Type
|
CUSTOM
|
Details
|
was kept between −5° C. and 0° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after the completion of the addition
|
Type
|
ADDITION
|
Details
|
added dropwise into the aqueous solution of SO2
|
Type
|
ADDITION
|
Details
|
The temperature was kept below 0° C. during the addition
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 1 h below 0° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with ice-cold water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |